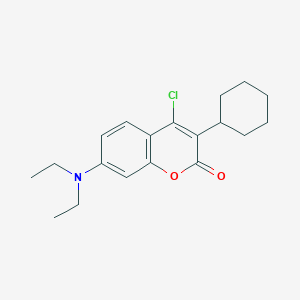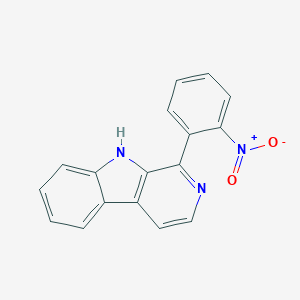
5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing oxidative stress and inflammation in the brain, which are associated with neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce oxidative stress and inflammation in the brain, which are associated with neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine in lab experiments is its potential anti-cancer properties. It has shown promising results in inhibiting the growth of cancer cells, which makes it a potential candidate for further research in this field. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several future directions for the research of 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine. One potential direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound.
合成法
The synthesis of 5-(4-Methylbenzyl)-2,4,6-pyrimidinetriamine involves a multi-step process. The first step involves the reaction of 4-methylbenzylamine with 2,4,6-trichloropyrimidine to form 5-(4-methylbenzyl)-2,4,6-trichloropyrimidine. The second step involves the reduction of the trichloropyrimidine compound with sodium borohydride in the presence of a solvent such as methanol to form 5-(4-methylbenzyl)-2,4,6-pyrimidinetriamine.
特性
分子式 |
C12H15N5 |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
5-[(4-methylphenyl)methyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H15N5/c1-7-2-4-8(5-3-7)6-9-10(13)16-12(15)17-11(9)14/h2-5H,6H2,1H3,(H6,13,14,15,16,17) |
InChIキー |
ISLNWBAEDQDZMI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N |
正規SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)

![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
![3-nitro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B243103.png)
![4-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B243107.png)
![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)

![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)

![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)